
GS967
Vue d'ensemble
Description
It is under investigation for treating arrhythmias, epilepsy, and migraine-related disorders. GS967 reduces AP duration (APD) and beat-to-beat variability (STV) by preferentially binding to inactivated sodium channels, thereby suppressing proarrhythmic triggers like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) . Unlike traditional sodium channel blockers, this compound minimally affects peak sodium current (INaP) or conduction parameters (QRS interval) at therapeutic concentrations, preserving cardiac and neuronal excitability .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de GS967 implique plusieurs étapes, en commençant par la préparation d’intermédiaires clés. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Elle implique généralement l’utilisation de techniques de synthèse organique avancées, notamment la formation de cycles triazolo et pyridine .
Méthodes de Production Industrielle : La production industrielle de this compound est effectuée dans des conditions strictes pour garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées et des techniques de purification. Le composé est ensuite formulé sous diverses formes, notamment des formes solides et en solution, pour la recherche et les applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
Types de Réactions : GS967 subit principalement des réactions liées à son interaction avec les canaux sodiques. Il présente un blocage dépendant de l’utilisation (UDB) du courant sodique, qui est une caractéristique clé de son action antiarythmique .
Réactifs et Conditions Courantes : Le composé est généralement étudié en présence de stimulateurs ou d’inhibiteurs des canaux sodiques pour évaluer son efficacité. Les réactifs courants comprennent l’ATX-II, un stimulateur du courant sodique tardif, et l’E-4031, un inhibiteur de l’IKr .
Principaux Produits Formés : Le principal produit de l’interaction de this compound avec les canaux sodiques est l’inhibition du courant sodique tardif, ce qui contribue à stabiliser les potentiels d’action cardiaques et à réduire les arythmies .
4. Applications de la Recherche Scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Cardiologie : Il est largement utilisé dans l’étude des arythmies cardiaques et le développement de thérapies antiarythmiques.
Pharmacologie : This compound sert de composé modèle pour étudier l’inhibition des canaux sodiques et ses effets sur l’électrophysiologie cardiaque.
Développement de Médicaments : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les canaux sodiques pour diverses maladies cardiovasculaires.
Applications De Recherche Scientifique
Epilepsy Treatment
GS967 has been extensively studied for its antiepileptic properties. Research indicates that it effectively reduces seizure activity in mouse models with mutations associated with epilepsy.
-
Case Study: SCN8A Encephalopathy
- In a study involving the Scn8a-N1768D/+ mouse model, this compound demonstrated significant efficacy in reducing seizure frequency and severity. Chronic treatment resulted in:
- Mechanistic Insights
Data Table: Efficacy of this compound in Epileptic Models
Parameter | Untreated Mice | This compound Treated Mice |
---|---|---|
Seizure Frequency (episodes/day) | High | Significantly Reduced |
Survival Rate (6 months) | 20% | 100% |
Behavioral Toxicity | Present | Absent |
Antiarrhythmic Properties
This compound has also been investigated for its potential as an antiarrhythmic agent. It selectively blocks late sodium currents (I_NaL), which are associated with various cardiac arrhythmias.
-
Case Study: Ventricular Arrhythmias
- In models of long QT syndrome, this compound effectively suppressed polymorphic ventricular tachycardia by counterbalancing reduced repolarization reserve:
- Mechanistic Insights
Data Table: Effects of this compound on Cardiac Function
Parameter | Control Group | This compound Treated Group |
---|---|---|
Frequency of EADs | High | Significantly Reduced |
Incidence of PVT | Present | Absent |
Action Potential Duration | Prolonged | Normalized |
Mécanisme D'action
GS967 exerce ses effets en inhibant sélectivement le courant sodique tardif dans les myocytes cardiaques. Cette inhibition est obtenue par un mécanisme de blocage dépendant de l’utilisation, où le composé se lie préférentiellement à l’état inactivé des canaux sodiques et le stabilise. Cette action réduit le courant sodique persistant et contribue à normaliser les potentiels d’action cardiaques .
Comparaison Avec Des Composés Similaires
Mexiletine
- Mechanism : Mexiletine, a Class I/B antiarrhythmic, inhibits both INaP and INaL but with slower offset kinetics compared to GS967 .
- Electrophysiological Effects :
- Clinical Limitations : Mexiletine causes CNS side effects (e.g., tremor, dizziness) due to broad sodium channel isoform inhibition, whereas this compound exhibits higher brain penetration with fewer off-target effects .
Ranolazine
- Mechanism: Ranolazine inhibits INaL, IKr, and late calcium current (ICa), leading to mixed ion channel effects .
- Efficacy: this compound suppresses EADs and DADs at 30–100 nM, whereas ranolazine requires higher concentrations (≥1 µM) . In ischemia models, this compound reduces spatial repolarization dispersion by 65%, outperforming ranolazine in preventing Torsades de Pointes (TdP) .
- Selectivity: Ranolazine’s ICa inhibition causes negative inotropy, limiting its use in heart failure, while this compound preserves contractility .
Flecainide
- Mechanism : Flecainide (Class IC) strongly inhibits INaP, slowing conduction (QRS prolongation) and increasing arrhythmia risk in structural heart disease .
- Comparison: this compound shortens APD without altering QRS duration, whereas flecainide prolongs QRS by 64% at 8 mg/kg . In SCN5A mutation models, this compound normalizes APD and suppresses triggered activity, while flecainide exacerbates conduction defects .
Eleclazine (GS-6615)
- Similarities: Both this compound and eleclazine are dihydrobenzoxazepinone derivatives with INaL selectivity .
- Differences :
Key Research Findings
Antiarrhythtic Efficacy
Controversies and Limitations
- Selectivity Debate : While this compound is marketed as a selective INaL inhibitor, it also inhibits INaP at higher concentrations (≥1 µM), questioning its classification .
- Inconsistent EAD Suppression : In canine myocytes, 1000 nM this compound blocks 90% INaL but fails to suppress EADs in 35–40% of cells, suggesting additional triggers (e.g., calcium overload) .
- CNS Penetration Risks : this compound’s use-dependent block of neuronal sodium isoforms may limit its antiarrhythmic utility despite preclinical efficacy .
Activité Biologique
GS967, also known as GS-458967, is a novel sodium channel modulator that has garnered significant attention for its biological activity, particularly in the context of epilepsy and cardiac arrhythmias. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, efficacy in animal models, and potential therapeutic applications.
This compound primarily targets the persistent sodium current (INaP) while having minimal effects on the peak sodium current (INa). This selective inhibition is crucial because persistent sodium currents are implicated in various pathophysiological conditions, including epilepsy and cardiac arrhythmias. The compound exhibits a strong use-dependent block, meaning that its inhibitory effects increase with higher frequencies of neuronal firing, which is particularly beneficial in conditions characterized by excessive neuronal excitability.
Efficacy in Epilepsy Models
Multiple studies have demonstrated the antiepileptic effects of this compound in various mouse models:
- Dravet Syndrome Model : In Scn1a +/− mice, which model Dravet syndrome, this compound treatment significantly reduced seizure frequency and improved survival rates. In a controlled study, this compound-treated mice experienced no seizures over a 48-hour observation period compared to 52 seizures in untreated controls (p < 0.006) . The average plasma concentration achieved was approximately 1.0 μM, indicating effective brain penetration.
- SCN8A Encephalopathy Model : this compound was also tested in Scn8a-N1768D/+ mice, where it provided dose-dependent protection against seizures induced by maximal electroshock (MES). Chronic treatment resulted in a significant reduction in seizure burden and complete protection from seizure-associated lethality without overt behavioral toxicity .
Table: Summary of Efficacy in Animal Models
Cardiac Applications
In addition to its antiepileptic properties, this compound has shown promise as an antiarrhythmic agent:
- Cardiac Sodium Channel Modulation : this compound effectively inhibits late sodium currents (INaL) in cardiac myocytes, which are associated with various arrhythmias. Studies have indicated that this compound does not affect the peak INa but significantly slows recovery from fast inactivation and alters voltage-dependence of INa inactivation .
- Polymorphic Ventricular Tachycardia : In transgenic rabbit models of long QT syndrome type 2 (LQT2), this compound suppressed early afterdepolarizations (EADs), demonstrating its potential to mitigate arrhythmogenic risks associated with prolonged cardiac repolarization .
Case Studies and Experimental Data
- Study on Persistent Sodium Current :
- Electrophysiological Effects :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of GS967 in cardiac electrophysiology, and how is its selectivity for late sodium current (INaL) validated experimentally?
this compound selectively inhibits the late sodium current (INaL) with an IC50 of 0.13 µM in ventricular myocytes and 0.21 µM in isolated hearts, as demonstrated using ATX-II-induced INaL enhancement models. Its selectivity is confirmed by minimal effects on peak sodium current (INaP) at hyperpolarized holding potentials (−120 mV) and negligible impact on potassium currents (IKr) or action potential duration (APD) under baseline conditions. Methodologically, voltage-clamp protocols with step depolarizations and APD measurements in isolated cardiomyocytes are standard validation approaches .
Q. Which experimental models are commonly used to study this compound's antiarrhythmic effects, and what key parameters are measured?
Preclinical models include:
- Ischemia/reperfusion-induced arrhythmias : this compound reduces APD dispersion and suppresses ventricular fibrillation (VF) by decreasing depolarization heterogeneity.
- ATX-II/E-4031 models : this compound reverses proarrhythmic effects (early afterdepolarizations, EADs) and prevents torsades de pointes (TdP).
- Oxidative stress models : H2O2-induced ventricular tachycardia (VT) and VF are suppressed via INaL inhibition. Key parameters: APD variability, INaL density (via voltage-clamp), and arrhythmia incidence (electrogram recordings) .
Q. How does this compound differ from traditional Class I antiarrhythmic drugs like mexiletine in modulating sodium currents?
Unlike mexiletine (a Class I/B drug), this compound exhibits faster offset kinetics (recovery time constant: 110 ms vs. 289 ms for mexiletine) and stronger INaL suppression (79% vs. 63% reduction in current integrals). While both drugs reduce beat-to-beat APD variability, this compound shows greater specificity for INaL over INaP at therapeutic concentrations, minimizing proarrhythmic risks associated with peak sodium channel blockade .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound's efficacy in suppressing early afterdepolarizations (EADs)?
Some studies report this compound fails to fully suppress EADs in canine ventricular myocytes (35–40% persistence at 1 µM), despite strong INaL inhibition. This discrepancy may arise from differences in experimental conditions (e.g., pacing rates, species-specific ion channel expression) or contributions from calcium-dependent proarrhythmic mechanisms. Methodological recommendations:
- Use dynamic clamp to simulate human INaL/ICa interactions.
- Compare results across species (e.g., murine vs. canine models) .
Q. What methodologies are critical for assessing this compound's frequency-dependent INaL blockade in translational studies?
- Action potential voltage clamp (APVC) : Quantifies INaL during physiologically shaped action potentials.
- Use-dependent protocols : Apply rapid pacing (e.g., 2.5 Hz) to evaluate INaL inhibition kinetics.
- Recovery from inactivation : Measure time constants (τ) of Vmax recovery post-pacing to assess drug binding kinetics. Example: this compound exhibits use-dependent block (UDB) with an IC50 of 0.07 µM for INaP, superior to ranolazine (IC50 = 16 µM) .
Q. How does this compound's efficacy in neurological models (e.g., Dravet syndrome) inform its cardiac applications?
In Scn1a+/- mice, this compound reduces seizure incidence by selectively suppressing pyramidal neuron excitability without affecting interneurons. This neuron-specific modulation parallels its cardiac selectivity for INaL over INaP. Researchers can leverage patch-clamp electrophysiology in hippocampal slices to compare sodium current inhibition profiles in neuronal and cardiac tissues .
Q. What statistical approaches are recommended for analyzing this compound's effects on arrhythmia burden in large-scale studies?
- Nonparametric repeated-measures ANOVA : For comparing arrhythmia incidence pre/post-GS967 in ex vivo heart models.
- Fisher’s exact test : To assess categorical outcomes (e.g., VT/VF termination rates).
- Multivariate regression : For correlating APD shortening with arrhythmia suppression in heterogeneous myocardial substrates .
Q. Data Contradictions and Methodological Challenges
Q. Why do some studies report minimal effects of this compound on QT interval despite significant APD shortening?
this compound reduces APD without altering ventricular repolarization homogeneity, thereby avoiding QT prolongation. However, species-specific differences (e.g., murine vs. human ion channel isoforms) and experimental pacing rates (e.g., slower rates exaggerate APD changes) can influence outcomes. Standardization of pacing protocols (e.g., CL = 300–1000 ms) is critical for cross-study comparisons .
Q. How can researchers address the debate over this compound's classification as a selective INaL inhibitor?
While this compound was initially classified as a selective INaL blocker, evidence of INaP inhibition at rapid pacing rates (CL = 300–400 ms) challenges this view. Recommendations:
- Perform concentration-response curves for INaP/INaL across multiple holding potentials.
- Use mutant sodium channels (e.g., F1760A) to dissect binding sites for INaL vs. INaP .
Q. What translational gaps exist between this compound's in vitro efficacy and in vivo arrhythmia suppression?
In vitro studies show this compound eliminates EADs in isolated myocytes, but in vivo models require higher doses for VT/VF suppression due to pharmacokinetic factors (e.g., protein binding, tissue penetration). Strategies:
Propriétés
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3O/c15-13(16,17)12-22-21-11-6-3-9(7-23(11)12)8-1-4-10(5-2-8)24-14(18,19)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVBKJITJDHASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NN=C3C(F)(F)F)C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.